Bis(3,4-dichlorophenylthio)methane
Description
Bis(3,4-dichlorophenylthio)methane (CAS: 106241-40-1) is a sulfur-containing aromatic compound characterized by two 3,4-dichlorophenylthio groups bridged by a methane moiety. Its molecular formula is C₁₃H₈Cl₄S₂, with a molecular weight of 228.170 g/mol . The compound’s structure features chlorine substituents at the 3,4-positions of the phenyl rings, which confer high electron-withdrawing effects and influence its physicochemical properties, including hydrolytic stability and volatility. It is synthesized via thioetherification reactions, often involving dichlorothiophenol derivatives and silane intermediates under optimized conditions .
Properties
Molecular Formula |
C13H8Cl4S2 |
|---|---|
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,2-dichloro-4-[(3,4-dichlorophenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C13H8Cl4S2/c14-10-3-1-8(5-12(10)16)18-7-19-9-2-4-11(15)13(17)6-9/h1-6H,7H2 |
InChI Key |
PVURINFQLWSBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SCSC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,4-dichlorophenylthio)methane typically involves the reaction of 3,4-dichlorothiophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the phenylthio groups and the central methane carbon atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(3,4-dichlorophenylthio)methane can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding thiols or other reduced forms.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3,4-dichlorophenylthio)methane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bis(3,4-dichlorophenylthio)methane involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with cellular components. The specific molecular targets and pathways involved are still under investigation and may vary depending on the context of its use .
Comparison with Similar Compounds
Table 1: Key Physicochemical Parameters
| Compound Name | CAS Number | Vc (Molecular Volume) | log₁₀WS (Hydrolysis Constant) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 106241-40-1 | 0.852 | -7.42 | 228.170 |
| Caryophyllenyl acetate | 120-671-3 | 0.852 | N/A | N/A |
| 2,3,4-Trifluorobenzoic acid ester | 83-355-6 | 0.852 | N/A | N/A |
| Silane, (docosyloxy)trimethyl | 42449-18-3 | N/A | -7.43 | N/A |
| Succinic acid, phenyl ester | 124-485-6 | N/A | N/A | 228.140 |
Key Observations:
- Molecular Volume (Vc): this compound shares a Vc of 0.852 with caryophyllenyl acetate and 2,3,4-trifluorobenzoic acid ester, despite differing in functional groups. This suggests comparable molecular packing or volatility in certain solvents .
- Hydrolytic Stability (log₁₀WS): The compound’s log₁₀WS of -7.42 is nearly identical to trimethylsilane derivatives (e.g., -7.43 for Silane, (docosyloxy)trimethyl), indicating similar resistance to hydrolysis despite structural dissimilarity. This stability may arise from the sulfur atoms’ low polarity and chlorine substituents’ steric hindrance .
- Molecular Weight: At 228.170 g/mol, it is marginally heavier than succinic acid esters (228.140 g/mol), likely due to sulfur’s higher atomic mass compared to oxygen in ester linkages .
Structural and Functional Analogues
- Chlorinated Thioethers vs. Silanes: While silanes (e.g., 3,4-dichlorophenylthio(trimethyl)silane) exhibit comparable hydrolytic stability, their synthesis often requires specialized reagents like hexamethyldisilazane, whereas this compound may utilize simpler thiol intermediates .
- Chlorinated vs. Fluorinated Derivatives: The 2,3,4-trifluorobenzoic acid ester shares this compound’s Vc but differs in electronegativity; fluorine’s stronger electron-withdrawing effects could reduce thermal stability compared to chlorine .
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